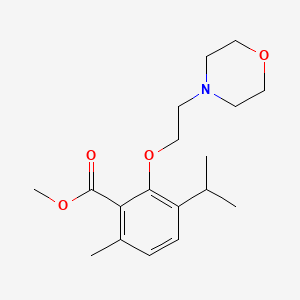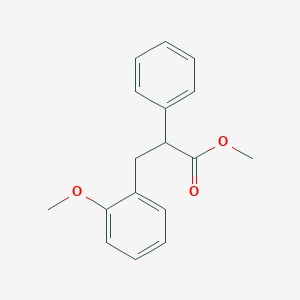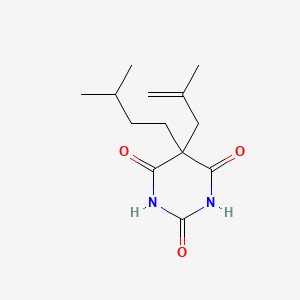
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of isopentyl and 2-methyl-2-propenyl groups attached to the barbituric acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid typically involves the alkylation of barbituric acid with isopentyl and 2-methyl-2-propenyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different substituted barbituric acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives.
Applications De Recherche Scientifique
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including sedative and hypnotic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid
- 5-Propyl-5-(2-methyl-2-propenyl)barbituric acid
- 5-Isobutyl-5-(2-methyl-2-propenyl)barbituric acid
Uniqueness
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is unique due to its specific alkyl groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C13H20N2O3 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)5-6-13(7-9(3)4)10(16)14-12(18)15-11(13)17/h8H,3,5-7H2,1-2,4H3,(H2,14,15,16,17,18) |
Clé InChI |
JCZIFUIECGJTDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


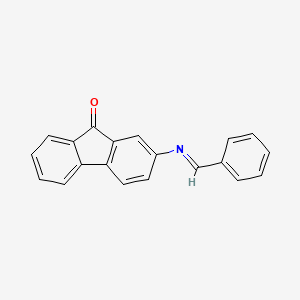

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)

![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
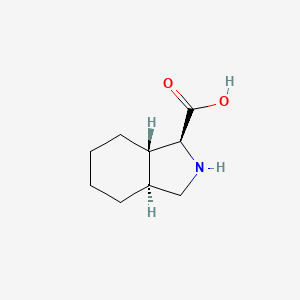

![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
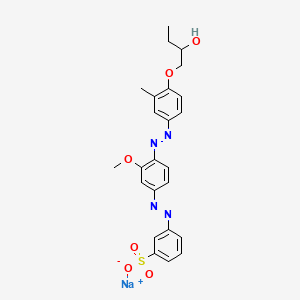
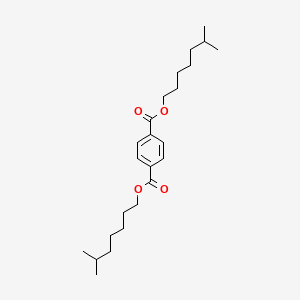
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
